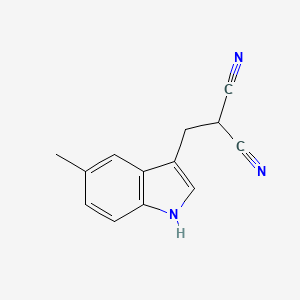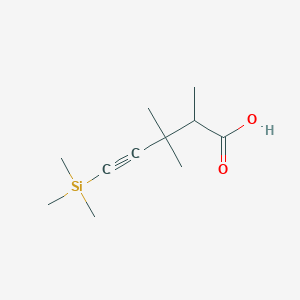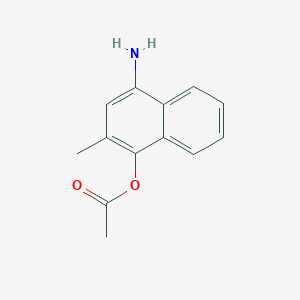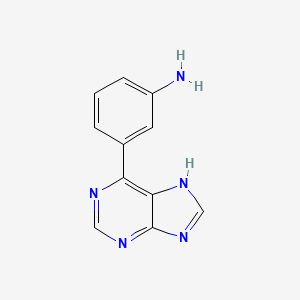
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールは、1,2,4-トリアゾールのボロン酸エステル誘導体です。この化合物は、その独特の構造的特徴と反応性のために、有機化学において重要な関心を集めています。それは、特に鈴木-宮浦クロスカップリング反応を介して炭素-炭素結合の形成において、さまざまな化学反応で一般的に使用されます。
準備方法
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールの合成は、通常、1-メチル-1H-1,2,4-トリアゾールとビス(ピナコラート)ジボロンをパラジウム触媒の存在下で反応させることを伴います。反応は、通常窒素またはアルゴンの不活性雰囲気下で行われ、酸化を防ぎます。反応混合物は、完全な変換を確実にするために、数時間、80〜100°Cの温度範囲に加熱されます。
この化合物の工業生産方法は同様ですが、より大量に対応するためにスケールアップされています。連続フローリアクターと自動システムの使用は、合成プロセスの効率と収率を向上させることができます。
化学反応の分析
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するボロン酸を形成するために酸化される可能性があります。
還元: 還元反応は、それをさまざまなボロン含有化合物に変換することができます。
置換: それは、ボロン酸エステル基が他の官能基に置き換えられる求核置換反応に参加します。
これらの反応で使用される一般的な試薬には、パラジウム触媒、炭酸カリウムなどの塩基、テトラヒドロフラン(THF)やジメチルホルムアミド(DMF)などの溶媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールは、科学研究において幅広い用途があります。
化学: それは、複雑な有機分子の合成に不可欠な炭素-炭素結合を形成するために、鈴木-宮浦クロスカップリング反応で広く使用されています。
生物学: この化合物は、ボロン含有薬の開発や生化学的研究のツールとして使用されています。
産業: それは、ポリマーや電子部品を含む高度な材料の製造に使用されています。
科学的研究の応用
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: This compound is used in the development of boron-containing drugs and as a tool in biochemical studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールがその効果を発揮するメカニズムには、ボロン-炭素結合の形成が含まれます。ボロン酸エステル基は、さまざまな分子標的に作用し、新しい化学結合の形成を促進します。この相互作用は、ボロン基の活性化と移動に重要な役割を果たすパラジウム触媒によって仲介されます。
類似化合物との比較
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールは、以下のような他の類似化合物と比較することができます。
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾール: 構造は似ていますが、環内の窒素配置が異なります。
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピロール: トリアゾール環の代わりにピロール環を含んでいます。
1-メチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-イミダゾール: イミダゾール環を特徴とし、異なる反応性と用途を提供します。
1-メチル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-1,2,4-トリアゾールの独自性は、その特定の反応性とボロン酸エステル基の安定性にあり、さまざまな化学変換において貴重な化合物となっています。
特性
分子式 |
C9H16BN3O2 |
|---|---|
分子量 |
209.06 g/mol |
IUPAC名 |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-triazole |
InChI |
InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-11-6-13(5)12-7/h6H,1-5H3 |
InChIキー |
YQXPRZHGZXULNB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)

![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)


![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)






